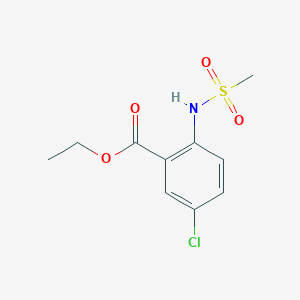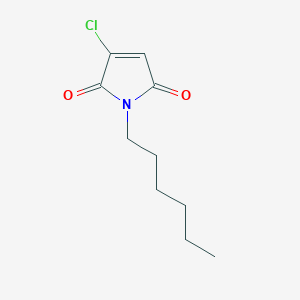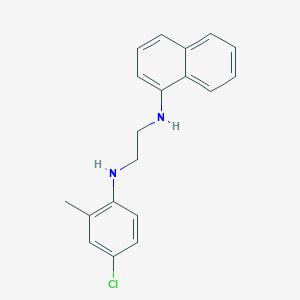
N~1~-(4-Chloro-2-methylphenyl)-N~2~-(naphthalen-1-yl)ethane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-(4-Chloro-2-methylphenyl)-N~2~-(naphthalen-1-yl)ethane-1,2-diamine is an organic compound that belongs to the class of aromatic amines This compound is characterized by the presence of a chloro-substituted methylphenyl group and a naphthyl group attached to an ethane-1,2-diamine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-Chloro-2-methylphenyl)-N~2~-(naphthalen-1-yl)ethane-1,2-diamine typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-2-methylaniline and 1-naphthylamine as the primary starting materials.
Formation of Intermediate: The first step involves the formation of an intermediate by reacting 4-chloro-2-methylaniline with ethylene oxide under basic conditions to form N-(4-chloro-2-methylphenyl)ethanolamine.
Coupling Reaction: The intermediate is then subjected to a coupling reaction with 1-naphthylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield the final product, N1-(4-Chloro-2-methylphenyl)-N~2~-(naphthalen-1-yl)ethane-1,2-diamine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~-(4-Chloro-2-methylphenyl)-N~2~-(naphthalen-1-yl)ethane-1,2-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding quinones or other oxidized derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amine or thiol derivatives.
Wissenschaftliche Forschungsanwendungen
N~1~-(4-Chloro-2-methylphenyl)-N~2~-(naphthalen-1-yl)ethane-1,2-diamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N1-(4-Chloro-2-methylphenyl)-N~2~-(naphthalen-1-yl)ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N~1~-(4-Chlorophenyl)-N~2~-(naphthalen-1-yl)ethane-1,2-diamine
- N~1~-(4-Methylphenyl)-N~2~-(naphthalen-1-yl)ethane-1,2-diamine
- N~1~-(4-Chloro-2-methylphenyl)-N~2~-(phenyl)ethane-1,2-diamine
Uniqueness
N~1~-(4-Chloro-2-methylphenyl)-N~2~-(naphthalen-1-yl)ethane-1,2-diamine is unique due to the presence of both a chloro-substituted methylphenyl group and a naphthyl group. This combination of structural features imparts distinct chemical and biological properties to the compound, making it a valuable subject of study in various research fields.
Eigenschaften
CAS-Nummer |
92279-14-6 |
|---|---|
Molekularformel |
C19H19ClN2 |
Molekulargewicht |
310.8 g/mol |
IUPAC-Name |
N-(4-chloro-2-methylphenyl)-N'-naphthalen-1-ylethane-1,2-diamine |
InChI |
InChI=1S/C19H19ClN2/c1-14-13-16(20)9-10-18(14)21-11-12-22-19-8-4-6-15-5-2-3-7-17(15)19/h2-10,13,21-22H,11-12H2,1H3 |
InChI-Schlüssel |
MLPPYFPKWYYNRK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)Cl)NCCNC2=CC=CC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


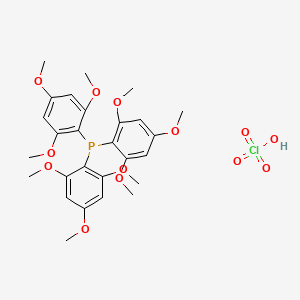
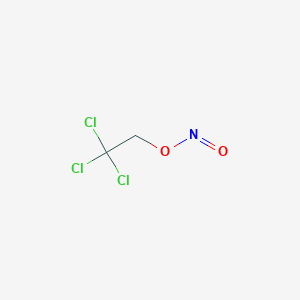
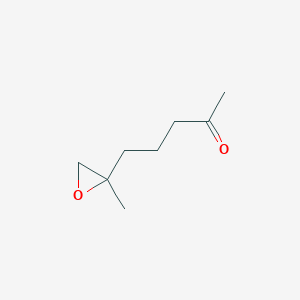
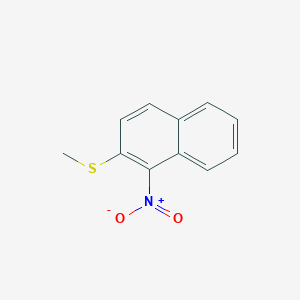
![2-{[2-(Octyloxy)ethoxy]methyl}-1,4,7,10,13-pentaoxacyclopentadecane](/img/structure/B14366104.png)
![N-(4-Acetylphenyl)-4-[(dimethylsulfamoyl)amino]benzamide](/img/structure/B14366112.png)
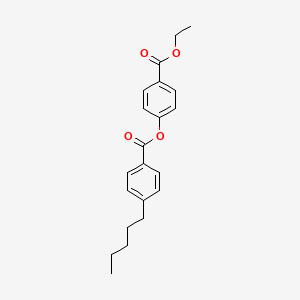

![N~1~,N~10~-Bis[(4-methylpiperazin-1-yl)methyl]decanediamide](/img/structure/B14366124.png)
![2-[(2-Methylphenoxy)acetyl]benzamide](/img/structure/B14366141.png)

